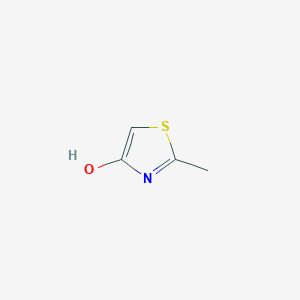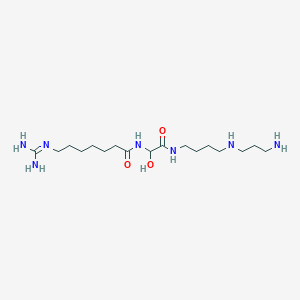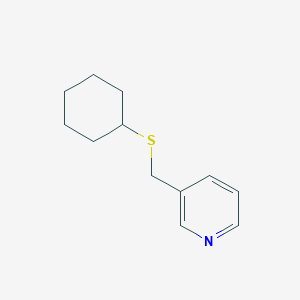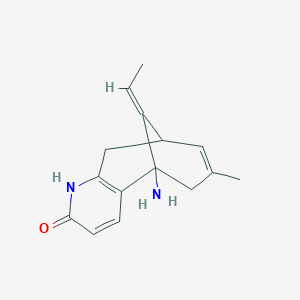
(R)-4,5-Isopropylidene-2-pentenol
Descripción general
Descripción
(R)-4,5-Isopropylidene-2-pentenol, also known as IPPOH, is a chiral compound commonly used in organic synthesis. It is an important intermediate in the synthesis of various natural products and pharmaceuticals. The compound is known for its unique chemical properties and has been the subject of several scientific studies.
Mecanismo De Acción
The mechanism of action of (R)-4,5-Isopropylidene-2-pentenol is not well understood. However, it is believed to act as a chiral auxiliary in several reactions. The compound has been shown to form chiral complexes with various reagents, which can then be used to achieve asymmetric synthesis.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of (R)-4,5-Isopropylidene-2-pentenol. However, studies have shown that the compound is relatively non-toxic and has low levels of toxicity in animal studies. It is believed to be metabolized by the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-4,5-Isopropylidene-2-pentenol has several advantages for use in laboratory experiments. It is a chiral compound that exhibits excellent enantioselectivity in several reactions. The compound is also relatively non-toxic and has low levels of toxicity in animal studies. However, the synthesis of (R)-4,5-Isopropylidene-2-pentenol is a complex process that requires careful control of reaction conditions and purification methods. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on (R)-4,5-Isopropylidene-2-pentenol. One area of interest is the development of new catalysts and chiral ligands based on (R)-4,5-Isopropylidene-2-pentenol. The compound has also been shown to exhibit excellent enantioselectivity in several reactions, making it a valuable tool in asymmetric synthesis. Further studies are needed to understand the mechanism of action of (R)-4,5-Isopropylidene-2-pentenol and its potential applications in other fields such as medicine and biotechnology.
Aplicaciones Científicas De Investigación
(R)-4,5-Isopropylidene-2-pentenol has been widely used in scientific research, particularly in the field of organic chemistry. It is an important intermediate in the synthesis of various natural products and pharmaceuticals. The compound has also been used in the development of new catalysts and chiral ligands. (R)-4,5-Isopropylidene-2-pentenol has been shown to exhibit excellent enantioselectivity in several reactions, making it a valuable tool in asymmetric synthesis.
Propiedades
IUPAC Name |
(E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7,9H,5-6H2,1-2H3/b4-3+/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYZQEWPEYGVRU-KGGZQZJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)/C=C/CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




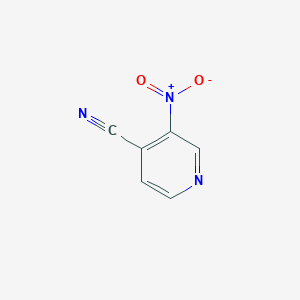
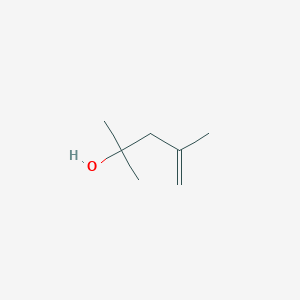



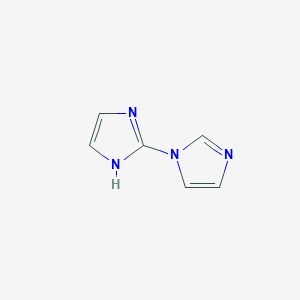
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)
